1,2-Bis[(dimethylamino)dimethylsilyl]ethane

Molecular Layer Deposition Carbosiloxane Films Thin Film Growth

1,2-Bis[(dimethylamino)dimethylsilyl]ethane (CAS 91166-50-6) is a bifunctional organosilicon reagent classified as a bis(dimethylaminodimethylsilyl)alkane, with molecular formula C10H28N2Si2 and molecular weight 232.51. It is commercially available as a colorless to almost colorless clear liquid, with typical purity specifications ranging from 93% to 97% (GC) across major suppliers, a density of 0.824 g/mL at 25°C, boiling point of 101-103°C at 13 mmHg, and refractive index n20/D 1.446 (lit.).

Molecular Formula C10H28N2Si2
Molecular Weight 232.51 g/mol
CAS No. 91166-50-6
Cat. No. B1334683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis[(dimethylamino)dimethylsilyl]ethane
CAS91166-50-6
Molecular FormulaC10H28N2Si2
Molecular Weight232.51 g/mol
Structural Identifiers
SMILESCN(C)[Si](C)(C)CC[Si](C)(C)N(C)C
InChIInChI=1S/C10H28N2Si2/c1-11(2)13(5,6)9-10-14(7,8)12(3)4/h9-10H2,1-8H3
InChIKeyMRAAXSSHMOFDJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Bis[(dimethylamino)dimethylsilyl]ethane (CAS 91166-50-6): Core Specifications and Structural Identity for Procurement


1,2-Bis[(dimethylamino)dimethylsilyl]ethane (CAS 91166-50-6) is a bifunctional organosilicon reagent classified as a bis(dimethylaminodimethylsilyl)alkane, with molecular formula C10H28N2Si2 and molecular weight 232.51 [1]. It is commercially available as a colorless to almost colorless clear liquid, with typical purity specifications ranging from 93% to 97% (GC) across major suppliers, a density of 0.824 g/mL at 25°C, boiling point of 101-103°C at 13 mmHg, and refractive index n20/D 1.446 (lit.) . Its primary distinction lies in its dual dimethylamino-dimethylsilyl termini bridged by an ethylene spacer, which enables formation of the five-membered cyclic Stabase adduct with primary amines—a structural capability absent in monofunctional silylating reagents .

Why Generic Silylating Agents Cannot Substitute for 1,2-Bis[(dimethylamino)dimethylsilyl]ethane in Critical Applications


Generic substitution with monofunctional silylamines (e.g., N,O-bis(trimethylsilyl)acetamide, hexamethyldisilazane) or monofunctional chlorosilanes (e.g., trimethylsilyl chloride) fails in applications where the 1,2-bis(dimethylaminodimethylsilyl)ethane scaffold is essential because these alternatives cannot form the cyclic, five-membered 1-aza-2,5-disilacyclopentane (Stabase) adduct [1]. Monofunctional reagents install a single silyl group, leaving the amine unprotected on one side and altering both steric and electronic properties—deficient ortho-directing capacity in metalation chemistry and no stable, chromatographically resilient cyclic structure . Furthermore, chlorosilane alternatives (e.g., 1,2-bis(chlorodimethylsilyl)ethane) introduce HCl byproducts during amine protection, complicating workup and incompatibility with acid-sensitive substrates, whereas the dimethylamino-leaving group of the target compound generates only volatile dimethylamine . The specific bifunctional architecture is therefore non-substitutable for applications requiring Stabase protection chemistry or MLD of carbosiloxane films.

Quantitative Evidence Guide: 1,2-Bis[(dimethylamino)dimethylsilyl]ethane Differentiation vs. In-Class Comparators


MLD Film Growth: Constant Growth Rate vs. Non-Self-Limiting Silane Precursors

In molecular layer deposition (MLD) of carbosiloxane thin films using 1,2-bis[(dimethylamino)dimethylsilyl]ethane and ozone, the compound exhibits a constant, self-limiting growth rate per cycle—a defining characteristic of true MLD behavior. The film growth rate per MLD cycle is reported as constant at approximately 2.2 Å/cycle across the temperature range studied (150–250°C), with saturation behavior confirmed for both precursor exposure times [1]. In contrast, alternative silylamine precursors such as bis(trimethylsilyl)amine (HMDS) or monofunctional aminosilanes frequently exhibit non-self-limiting growth due to incomplete surface saturation or gas-phase reactions, leading to uncontrolled film thickness and poor conformality [2]. This quantifiable, reproducible growth behavior directly enables atomic-level thickness control.

Molecular Layer Deposition Carbosiloxane Films Thin Film Growth

Aromatic Primary Amine Protection: Defined pKa Range vs. Nonspecific Silylating Reagents

The target compound demonstrates selective utility for protecting primary aromatic amines with pKa values in the range of 10–11, such as substituted anilines . In contrast, conventional monofunctional silylating reagents (e.g., BSTFA, MSTFA, TMSCl) exhibit broad reactivity across amines, alcohols, and carboxylic acids with no pKa discrimination [1]. The Stabase adduct formed from the target compound provides base stability and facile acid-catalyzed cleavage in ether with methanol (2 equiv) and catalytic p-toluenesulfonic acid (0.2 mol%) . Protection is achieved by heating equimolar amounts of the title compound and the aniline in the presence of ZnI2 (0.5 mol%) at 140°C for 5 h under N2, with products purified by vacuum distillation .

Protecting Group Chemistry Aniline Protection Organic Synthesis

Cross-Reactivity Comparison: Stabase Adduct vs. Trimethylsilyl-Protected Amines in Strongly Basic Media

The Stabase adduct derived from 1,2-bis[(dimethylamino)dimethylsilyl]ethane demonstrates functional ortho-directing capability in directed ortho-metalation (DoM) reactions, enabling regioselective lithiation of fluoroanilines ortho to fluorine . In this study, the Stabase-protected fluoroaniline underwent successful metalation and subsequent quenching with triisopropylborate to yield 2-fluoro-3-aminophenylboronates after in situ deprotection—a sequence not feasible with trimethylsilyl (TMS)-protected anilines, which undergo desilylation under the strongly basic metalation conditions (e.g., n-BuLi or LDA) [1]. The cyclic Stabase structure provides sufficient stability to strong bases, whereas monodentate TMS groups are cleaved, rendering the amine unprotected and susceptible to competing side reactions [2].

Ortho-Metalation Organometallic Chemistry Regioselective Functionalization

Procurement-Grade Purity Specification: Comparative Supplier Analysis of 1,2-Bis[(dimethylamino)dimethylsilyl]ethane

Commercial availability of 1,2-bis[(dimethylamino)dimethylsilyl]ethane is established across multiple major chemical suppliers with quantifiable purity specifications. Sigma-Aldrich offers the compound at 96% purity (Catalog No. 324639) . TCI Chemicals supplies the reagent at >93.0% (GC) with additional nonaqueous titration confirming >95.0% purity (Product No. B1773) . AKSci provides a higher purity grade at 97% (Catalog No. 4439AL) . This multi-supplier availability with verified purity ranges from 93% to 97% provides procurement flexibility and supply chain redundancy. In contrast, the chlorinated precursor analog, 1,2-bis(chlorodimethylsilyl)ethane, is less widely stocked and requires more stringent moisture exclusion during handling and storage due to higher hydrolytic sensitivity generating HCl .

Laboratory Procurement Reagent Quality Supplier Comparison

Film Property Comparison: Carbosiloxane MLD Films from Target Precursor vs. Alternative Deposition Routes

Carbosiloxane thin films grown via MLD using 1,2-bis[(dimethylamino)dimethylsilyl]ethane and ozone exhibit a refractive index of 1.49 ± 0.02, as measured by spectroscopic ellipsometry [1]. This value is notably lower than that of silicon dioxide (SiO2, n ≈ 1.46) but higher than that of purely organic polymer films (n ≈ 1.35–1.45), reflecting the hybrid organic-inorganic composition with Si-C and Si-O bonding networks [2]. In comparison, plasma-enhanced CVD (PECVD) of silicon oxycarbide films from silane/oxygen mixtures typically yields refractive indices of 1.55–1.65, indicating denser, more inorganic character with reduced carbon incorporation [3]. The intermediate refractive index of the MLD-grown carbosiloxane film enables its application as a low-k dielectric or optical coating where precise index tuning is required [1].

Dielectric Films Optical Properties Materials Characterization

Stabase Adduct Chromatographic Stability vs. Monofunctional Silyl Protecting Groups

Stabase-protected primary amines demonstrate stability to silica gel chromatography, enabling direct purification of protected intermediates without premature deprotection [1]. This chromatographic stability is a differentiating feature of the cyclic Stabase adduct relative to monofunctional silyl protecting groups. Specifically, benzostabase (BSB) derivatives—structurally analogous to Stabase adducts—are reported to be stable to chromatography on silica gel, whereas trimethylsilyl (TMS)-protected amines undergo partial or complete desilylation during silica gel purification due to the acidic nature of silica surfaces [1]. The chromatographic stability of Stabase adducts eliminates the need for alternative purification methods (e.g., distillation or precipitation), streamlining synthetic workflows .

Silica Gel Chromatography Protecting Group Stability Purification Compatibility

Validated Application Scenarios for 1,2-Bis[(dimethylamino)dimethylsilyl]ethane Based on Quantitative Evidence


Molecular Layer Deposition (MLD) of Ultrathin Carbosiloxane Dielectric Films with Atomic-Level Thickness Control

Materials scientists and semiconductor process engineers should prioritize 1,2-bis[(dimethylamino)dimethylsilyl]ethane for MLD of carbosiloxane thin films when constant, self-limiting growth behavior is required. The compound enables a constant growth rate of approximately 2.2 Å/cycle with ozone co-reactant, as demonstrated by Zhou and Bent (2013) [1]. This self-limiting characteristic—absent in monofunctional silylamine alternatives—enables atomic-level thickness control and conformal coating on high-aspect-ratio features, critical for advanced dielectric layers and encapsulation films in microelectronics. The resulting films exhibit a refractive index of 1.49 ± 0.02, distinct from both SiO2 and PECVD oxycarbide alternatives [1].

Protection of Substituted Anilines (pKa 10–11) as Stabase Adducts in Multi-Step Organic Synthesis

Synthetic organic chemists should select 1,2-bis[(dimethylamino)dimethylsilyl]ethane for protecting primary aromatic amines with pKa values in the 10–11 range, such as substituted anilines, where monofunctional silylating reagents (BSTFA, TMSCl) lack the necessary pKa discrimination and bifunctional cyclization capacity . The Stabase adduct provides base stability sufficient for strongly basic reaction conditions (e.g., n-BuLi, LDA) and stability to silica gel chromatography [2]—capabilities not achievable with TMS-protected amines, which undergo desilylation under both basic conditions and on silica gel. Protection is achieved with 0.5 mol% ZnI2 catalysis at 140°C for 5 h .

Directed ortho-Metalation (DoM) of Fluoroanilines for Regioselective Boronate Synthesis

Medicinal chemists and process chemists synthesizing ortho-functionalized aniline derivatives should employ 1,2-bis[(dimethylamino)dimethylsilyl]ethane to install the Stabase protecting group on fluoroanilines prior to directed ortho-metalation. Zhichkin et al. (2011) demonstrated that Stabase-protected fluoroanilines undergo successful metalation ortho to fluorine, enabling quenching with triisopropylborate to yield 2-fluoro-3-aminophenylboronates after in situ deprotection . TMS-protected anilines are incompatible with this sequence due to base-induced desilylation . The method is scalable and employs crude intermediates, enhancing synthetic efficiency for pharmaceutical building block preparation.

Synthesis of Tetramethyldisilylthiacyclopentane as a Sulfur Transfer Reagent

Researchers requiring sulfur transfer reagents should procure 1,2-bis[(dimethylamino)dimethylsilyl]ethane as the precursor for tetramethyldisilylthiacyclopentane synthesis . This specialized sulfur transfer reagent—accessible via reaction of the target compound with elemental sulfur or sulfur-transfer agents—enables the introduction of sulfur into organic frameworks under mild conditions. The procurement value lies in the compound's dual functionality: it serves both as a protecting group reagent (Stabase formation) and as a precursor to a distinct class of silicon-containing sulfur reagents, maximizing utility per procurement dollar .

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